N-[1-(4-bromophenyl)ethyl]urea
CAS No.:
Cat. No.: VC9586836
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O |
|---|---|
| Molecular Weight | 243.10 g/mol |
| IUPAC Name | 1-(4-bromophenyl)ethylurea |
| Standard InChI | InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13) |
| Standard InChI Key | KLTATGRFJLWOHB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
N-[1-(4-Bromophenyl)ethyl]urea belongs to the urea family, a class of organic compounds characterized by the presence of a carbonyl group flanked by two amine groups. Its systematic IUPAC name is 1-(4-bromophenyl)ethylurea, reflecting the substitution pattern of the phenyl ring and ethyl chain. Key structural and physicochemical properties are summarized below:
Table 1: Physicochemical Properties of N-[1-(4-Bromophenyl)ethyl]urea
The compound’s structure includes a bromine atom at the para position of the phenyl ring, which enhances its electrophilic character and potential for cross-coupling reactions. The urea moiety (-NH-C(=O)-NH-) contributes to hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
Structural and Crystallographic Insights
While no crystallographic data exist for N-[1-(4-bromophenyl)ethyl]urea, the related compound 1-(4-bromophenyl)-3-cycloheptylurea (C₁₄H₁₉BrN₂O) crystallizes in a monoclinic system with space group P2₁/c . Key parameters include:
Table 2: Crystallographic Data for 1-(4-Bromophenyl)-3-cycloheptylurea
| Parameter | Value |
|---|---|
| a (Å) | 12.9782(8) |
| b (Å) | 9.1447(6) |
| c (Å) | 11.8842(8) |
| β (°) | 98.214(6) |
| Volume (ų) | 1395.97(16) |
| Z | 4 |
| R₁ (F) | 0.0637 |
The urea group in this analog forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice. Similar intermolecular interactions are expected in N-[1-(4-bromophenyl)ethyl]urea, influencing its solid-state properties .
Metabolic Stability and Pharmacokinetics
Data from related compounds suggest that brominated ureas may exhibit mixed metabolic profiles. For example, RTICBM-189 (a 3-chloro analog) demonstrated excellent brain permeation in rats (brain/plasma ratio = 2.0) but low metabolic stability in liver microsomes . The bromine atom in N-[1-(4-bromophenyl)ethyl]urea could similarly enhance lipophilicity, promoting blood-brain barrier penetration while potentially reducing hepatic clearance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume